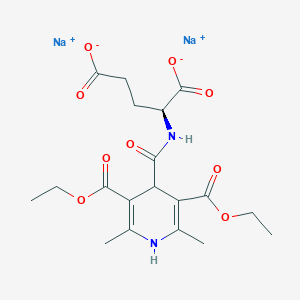
Glutapyrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glutapyrone is a derivative of 1,4-dihydropyridine, a class of compounds known for their diverse biological activities. It is an amino acid-containing compound that has shown promise in various scientific and medical applications, particularly in the context of diabetes mellitus and oxidative stress.
Preparation Methods
The synthesis of Glutapyrone involves several steps. One common method starts with the activation of a dihydropyridine-4-carboxylic acid derivative using pentafluorophenol and dicyclohexylcarbodiimide. This active ester is then coupled with glutamic acid to form N-acyl glutamic acid. Alternatively, the acid can be activated as a mixed anhydride using isobutyl chloroformate and then coupled with a silyl ester prepared from glutamic acid and hexamethyldisilazane. The final product is obtained by treating the diacid with sodium hydroxide to produce the corresponding disodium salt .
Chemical Reactions Analysis
Glutapyrone undergoes various chemical reactions, including oxidation and reduction. It can be oxidized to form AV-153, a DNA-binding and genotoxic compound. The compound also participates in reactions involving hydroxyl radicals, peroxynitrite, and other reactive oxygen species. Common reagents used in these reactions include hydrogen peroxide and nitric oxide synthase inhibitors .
Scientific Research Applications
Glutapyrone has been extensively studied for its potential therapeutic applications. It has shown promise in protecting DNA against damage, particularly in conditions of oxidative stress. The compound has been found to stimulate the expression of genes involved in DNA repair and free radical production. It also exhibits neuroprotective effects, potentially benefiting conditions like epilepsy and neurodegenerative diseases .
Mechanism of Action
The mechanism of action of Glutapyrone involves its interaction with various molecular targets and pathways. It stimulates the production of inducible nitric oxide synthase mRNA in kidneys and blood, which plays a role in regulating oxidative stress. The compound also increases the expression of genes like poly(ADP-ribose) polymerase 1 and xanthine dehydrogenase, which are involved in DNA repair and free radical production .
Comparison with Similar Compounds
Glutapyrone is unique among 1,4-dihydropyridine derivatives due to its amino acid-containing structure and its ability to protect DNA against damage. Similar compounds include metcarbatone and styrylcarbatone, which also exhibit antioxidant properties and have been studied for their effects on diabetes mellitus. this compound’s unique structure and specific gene expression modulation set it apart from these compounds .
Biological Activity
Glutapyrone, a compound belonging to the 1,4-dihydropyridine (DHP) family, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article delves into its biological activity, including antioxidative properties, effects on cellular viability, and its role in mitochondrial function.
Chemical Structure and Properties
This compound is characterized by its unique structural features typical of DHPs, which contribute to its diverse biological effects. The presence of specific functional groups within its structure is crucial for its activity.
Antioxidative Activity
Research indicates that this compound exhibits significant antioxidative properties. In a study assessing various DHP derivatives, this compound was shown to modulate oxidative stress effectively. It was noted that the compound could enhance cellular viability under mild oxidative stress conditions, suggesting its potential as a protective agent against oxidative damage .
Table 1: Antioxidative Effects of this compound
| Concentration (µM) | Cellular Viability (p-value) | ROS Reduction |
|---|---|---|
| 1000 | <0.05 | Significant |
| 500 | <0.005 | Moderate |
| 250 | Not significant | Low |
Cellular Viability and Proliferation
This compound's impact on cellular viability has been extensively studied. It has been demonstrated to stimulate cell growth even under oxidative stress conditions. A notable study highlighted that this compound increased cell viability significantly when tested at concentrations of 250 µM and 500 µM, with corresponding p-values indicating statistical significance .
Case Study: Mitochondrial Protection
A pivotal case study investigated the effects of this compound on mitochondrial function in mice subjected to azidothymidine-induced neuro- and cardiotoxicity. The administration of this compound resulted in a reduction of inflammatory markers (NF-κBp65) and apoptotic markers (caspase-3) in cardiac tissue, showcasing its protective role against mitochondrial dysfunction caused by toxic agents .
Gene Expression Impact
Recent pharmacokinetic studies have revealed that this compound influences gene expression related to DNA repair and free radical production. Specifically, it increased the expression of the Parp 1 gene in renal tissues of both intact and diabetic rats, indicating a potential mechanism through which this compound exerts its protective effects against oxidative damage .
Table 2: Gene Expression Modulation by this compound
| Gene | Tissue Type | Effect on Expression |
|---|---|---|
| Parp 1 | Kidney (Intact) | Increased |
| Parp 1 | Kidney (Diabetic) | Increased |
| XDh | Blood (Intact) | Decreased |
Properties
CAS No. |
125387-12-4 |
|---|---|
Molecular Formula |
C19H24N2Na2O9 |
Molecular Weight |
470.4 g/mol |
IUPAC Name |
disodium;(2S)-2-[[3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carbonyl]amino]pentanedioate |
InChI |
InChI=1S/C19H26N2O9.2Na/c1-5-29-18(27)13-9(3)20-10(4)14(19(28)30-6-2)15(13)16(24)21-11(17(25)26)7-8-12(22)23;;/h11,15,20H,5-8H2,1-4H3,(H,21,24)(H,22,23)(H,25,26);;/q;2*+1/p-2/t11-;;/m0../s1 |
InChI Key |
PCVRFKNYANFYRA-IDMXKUIJSA-L |
SMILES |
CCOC(=O)C1=C(NC(=C(C1C(=O)NC(CCC(=O)[O-])C(=O)[O-])C(=O)OCC)C)C.[Na+].[Na+] |
Isomeric SMILES |
CCOC(=O)C1=C(NC(=C(C1C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-])C(=O)OCC)C)C.[Na+].[Na+] |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C(=O)NC(CCC(=O)[O-])C(=O)[O-])C(=O)OCC)C)C.[Na+].[Na+] |
Synonyms |
2-(2,6-dimethyl-3,5-diethoxycarbonyl-1,4-dihydropyridyl-4-carboxamido)glutaric acid disodium salt glutapiron glutapyrone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















